Avoid assay failure caused by free base solubility issues or irrelevant receptor activation from mescaline. The hydrochloride salt of 4-O-desmethylmescaline resolves these critical limitations:
3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride is the hydrochloride salt of 4-O-desmethylmescaline, a naturally occurring phenethylamine alkaloid found in various cacti species.[1] This compound serves as a key research tool and a biosynthetic precursor to mescaline.[1] As a crystalline hydrochloride salt, it offers enhanced stability and aqueous solubility compared to its free base form, making it a reliable standard for in-vitro pharmacological assays, particularly those investigating structure-activity relationships at serotonin receptors like the 5-HT2A subtype.[2][3]
Procuring an alternative to 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride introduces significant functional and process-related risks. Substituting with the free base form, 4-O-desmethylmescaline, compromises aqueous solubility and handling precision, which is critical for preparing accurate stock solutions for cellular assays. Using the direct precursor and primary metabolite, 3,4,5-trimethoxyphenethylamine (mescaline), is functionally inappropriate for studies targeting the phenolic hydroxyl group, as this substitution fundamentally alters the molecule's chemical reactivity and receptor interaction profile.[4][5] For example, while mescaline's effects are mediated by 5-HT2A agonism, its metabolites, including the 4-O-desmethyl version, are generally considered not to contribute significantly to its primary psychedelic properties, indicating a distinct pharmacological role.[3] Therefore, for applications requiring a stable, soluble compound with a reactive phenolic hydroxyl group for derivatization or specific receptor interaction studies, this specific hydrochloride salt is the required choice.
The hydrochloride salt form provides superior handling characteristics and aqueous solubility compared to the free base, mescaline. Mescaline free base is an oil at room temperature (m.p. 35-36 °C) and readily forms a crystalline carbonate upon exposure to atmospheric CO2, complicating accurate weighing and storage.[6] In contrast, the hydrochloride salt is a stable, crystalline solid, facilitating reliable preparation of aqueous stock solutions for in-vitro experiments and analytical standards.[4][7]
| Evidence Dimension | Physical Form and Stability |
| Target Compound Data | Crystalline solid (as hydrochloride salt) |
| Comparator Or Baseline | Mescaline (free base): Oily liquid at room temperature, forms carbonate salt in air. |
| Quantified Difference | Not applicable (Qualitative difference in physical state and handling) |
| Conditions | Standard laboratory conditions (room temperature, atmospheric CO2 exposure) |
For reproducible quantitative assays, procuring the stable, non-hygroscopic, and water-soluble hydrochloride salt prevents errors in weighing, formulation, and concentration accuracy.
The 4-position substituent is a critical determinant of potency in the mescaline class. While the parent compound mescaline (3,4,5-trimethoxy-) has a binding affinity (Ki) of 5,600 nM at the human 5-HT2A receptor, modifying the 4-position alkoxy group can dramatically increase affinity. For example, extending the alkoxy chain or introducing fluorine (e.g., trifluoromescaline) increases binding affinity and functional potency.[6] The target compound, with its 4-hydroxy group, provides a key synthetic handle for creating such analogs, a feature absent in the fully methylated mescaline. This makes it an essential precursor for SAR studies aimed at developing more potent 5-HT2A agonists.
| Evidence Dimension | 5-HT2A Receptor Binding Affinity (Ki) |
| Target Compound Data | Serves as a precursor for higher affinity analogs (data for specific analogs provided in source) |
| Comparator Or Baseline | Mescaline (4-methoxy): Ki = 5,600 nM |
| Quantified Difference | Analogs derived from the 4-hydroxy position can achieve up to a 63-fold increase in 5-HT2A binding affinity compared to mescaline.[6] |
| Conditions | In vitro radioligand binding assay with human recombinant 5-HT2A receptors. |
Researchers building a library of phenethylamine analogs require this specific compound as a starting material to access potent derivatives, as the precursor mescaline lacks the necessary reactive site.
Unlike mescaline, which is a known 5-HT2A agonist that induces clear behavioral effects in animal models, its potential metabolites and related structures show divergent activity. For instance, the closely related analog 3,4-dimethoxyphenethylamine (DMPEA) was found to be only 50% as active as mescaline in a rat rope-climbing test, while 3,5-dimethoxy-4-hydroxyphenethylamine (the free base of the target compound) was completely inactive in the same assay.[6] This demonstrates that the specific 3,5-dimethoxy-4-hydroxy substitution pattern confers a unique pharmacological profile that is not interchangeable with other metabolites or demethylated analogs, making it essential for studies requiring this precise structure.
| Evidence Dimension | Activity in Rat Rope-Climbing Test (proxy for hallucinogenic activity) |
| Target Compound Data | Inactive |
| Comparator Or Baseline | Mescaline: Active (Baseline); 3,4-Dimethoxyphenethylamine: 50% as active as mescaline |
| Quantified Difference | 100% reduction in activity compared to mescaline. |
| Conditions | Winter and Flataker rope-climbing test in rats. |
This compound's inactivity in certain behavioral assays, where mescaline is active, makes it a critical negative control or baseline compound for dissecting the specific structural requirements for 5-HT2A-mediated psychoactivity.
The compound's free phenolic hydroxyl group at the 4-position serves as a versatile chemical handle for synthesizing a library of 4-alkoxy-substituted phenethylamine analogs. This is essential for structure-activity relationship (SAR) studies aimed at optimizing 5-HT2A receptor affinity and functional potency, a task not possible starting from the fully-methylated mescaline.[6]
Given its demonstrated lack of activity in specific behavioral paradigms where mescaline is active, this compound is the appropriate choice as a negative control. Its use allows researchers to isolate the pharmacological effects specifically attributable to the 3,4,5-trimethoxy substitution pattern of mescaline versus closely related but inactive analogs.[4]
The superior aqueous solubility and stability of the hydrochloride salt form, compared to the oily and reactive free base, make it the required material for creating reliable, high-concentration stock solutions. This ensures dose accuracy and reproducibility in high-throughput screening and other sensitive in vitro receptor binding or functional assays.
Irritant